3-amino-N-tert-butylpropanamide hydrochloride
CAS No.: 1103861-54-6
Cat. No.: VC11649275
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1103861-54-6 |
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Molecular Formula | C7H17ClN2O |
Molecular Weight | 180.67 g/mol |
IUPAC Name | 3-amino-N-tert-butylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Standard InChI Key | OUFABYVEGLDHBA-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)CCN.Cl |
Canonical SMILES | CC(C)(C)NC(=O)CCN.Cl |
Introduction
Structural and Chemical Identity of 3-Amino-N-tert-butylpropanamide Hydrochloride
Molecular Composition and Nomenclature
The compound 3-amino-N-tert-butylpropanamide hydrochloride (systematic IUPAC name: 3-aminopropanamide, N-(tert-butyl)-, hydrochloride) features a propanamide backbone with a tert-butyl group attached to the amide nitrogen and an amino group at the β-position. Its hydrochloride salt form enhances stability and solubility. The molecular formula is C₈H₁₉N₂O·HCl, with a molecular weight of 210.71 g/mol .
Physicochemical Properties
While direct measurements for this compound are scarce, analogs such as N-(3-aminopropyl)methacrylamide hydrochloride (CAS 72607-53-5) provide reference values:
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Boiling Point: ~387°C (extrapolated from benzenesulfonamide analogs)
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydrochloride form .
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Stability: Hygroscopic; requires storage under inert conditions .
Synthesis and Industrial Production
Key Synthetic Routes
The patented method for N-(3-aminopropyl)methacrylamide hydrochloride offers a template for synthesizing 3-amino-N-tert-butylpropanamide hydrochloride :
Step 1: Acylation of 3-Chloropropylamine Hydrochloride
Reacting 3-chloropropylamine hydrochloride with tert-butyl acrylate anhydride under alkaline conditions yields N-(3-chloropropyl)-tert-butylpropanamide. Optimal conditions:
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Temperature: 0–5°C (prevents side reactions)
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Molar Ratio: 1:1–1:3 (amine:anhydride)
Step 2: Nucleophilic Substitution with Potassium Phthalimide
Replacing chlorine with phthalimide via reaction with potassium phthalimide (50–150°C, 1–5 hours) forms N-[N'-(tert-butylpropanoyl)-3-aminopropyl]phthalimide. This step achieves 85–92% yield in tetrahydrofuran (THF) .
Step 3: Hydrazinolysis
Hydrazine hydrate cleaves the phthalimide protecting group (0–100°C, 3–10 hours), yielding the free amine 3-amino-N-tert-butylpropanamide.
Step 4: Hydrochloride Salt Formation
Treating the amine with hydrogen chloride gas in THF or acetone precipitates the hydrochloride salt (93% yield) .
Advantages Over Traditional Methods
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Cost Reduction: Avoids expensive tert-butyl dicarbonate [(Boc)₂O], slashing raw material costs by 67% .
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Scalability: Simplified purification steps (e.g., solvent extraction vs. chromatography) enable industrial-scale production.
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy:
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¹H NMR (D₂O):
Thermal Stability
Thermogravimetric analysis (TGA) of analogous hydrochlorides shows decomposition onset at 188°C, correlating with the tert-butyl group’s thermal lability .
Applications in Pharmaceutical and Polymer Chemistry
Drug Delivery Systems
The compound’s amine and amide functionalities enable conjugation with therapeutic agents (e.g., anticancer drugs) via:
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Esterification: Reacting with carboxylic acid-containing drugs.
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Schiff Base Formation: Utilizing the primary amine for pH-sensitive linkages .
Light-Activated Polymers
Incorporating the tert-butyl group enhances solubility in hydrophobic monomers, facilitating photopolymerization for dental resins or adhesives .
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